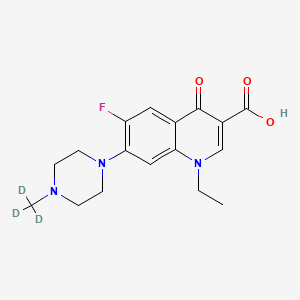

Pefloxacin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H20FN3O3 |

|---|---|

Molecular Weight |

336.38 g/mol |

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24)/i2D3 |

InChI Key |

FHFYDNQZQSQIAI-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CC)F |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Chemical Properties and Structure of Pefloxacin-d3

This guide provides a comprehensive overview of the chemical properties, structure, and analytical considerations for this compound, a deuterated isotopologue of the fluoroquinolone antibiotic Pefloxacin. This document is intended to serve as a technical resource for professionals in research and development.

Introduction to this compound

This compound is the deuterium-labeled analogue of Pefloxacin, a broad-spectrum synthetic antibiotic.[] As a stable isotope-labeled compound, this compound is a crucial tool in pharmacokinetic and drug metabolism studies, often utilized as an internal standard for quantitative analysis by mass spectrometry.[2] The incorporation of three deuterium atoms on the N-methyl group of the piperazinyl ring provides a distinct mass shift, enabling precise differentiation from the unlabeled parent compound without significantly altering its chemical behavior.[2][3]

The parent compound, Pefloxacin, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division, making it effective against a range of Gram-positive and Gram-negative bacteria.[4][5][6] this compound is expected to exhibit the same mechanism of action.[2][7]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its application in experimental settings.

| Property | Value | Citation(s) |

| IUPAC Name | 1-ethyl-6-fluoro-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid | [][3][8] |

| Synonyms | Pefloxacin D3, this compound (N-methyl-d3), Pefloxacinium-d3 | [][3][7] |

| CAS Number | 2733455-58-6 | [3][8] |

| Unlabeled CAS Number | 70458-92-3 | [][3] |

| Molecular Formula | C₁₇H₁₇D₃FN₃O₃ | [][8][9] |

| Molecular Weight | 336.38 g/mol | [][8][9] |

| Accurate Mass | 336.168 | [3] |

| Purity | ≥95%, 98 atom % D | [][8][10] |

| Appearance | Cream colored powder | [5] |

| Solubility (unlabeled) | Freely soluble in water (as mesylate salt). Sparingly soluble in aqueous buffers. Soluble in DMSO. | [5][11] |

Chemical Structure

This compound retains the core fluoroquinolone structure of its parent compound. The key structural feature is the substitution of three hydrogen atoms with deuterium atoms on the methyl group attached to the piperazine ring.

Structural Identifiers:

| Identifier | Value | Citation(s) |

| SMILES | [2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CC)F | [3][8] |

| InChI | InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24)/i2D3 | [][3] |

| InChIKey | FHFYDNQZQSQIAI-BMSJAHLVSA-N | [][8] |

Mechanism of Action

Pefloxacin acts by disrupting bacterial DNA replication. This is achieved through the inhibition of two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4] DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[6] These enzymes are vital for managing DNA supercoiling, a necessary process for replication, transcription, and repair. By inhibiting these enzymes, Pefloxacin leads to the cessation of cell division and ultimately bacterial death.[7][12]

Experimental Protocols

This compound is primarily synthesized for use in research, particularly as an internal standard in analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Pefloxacin in biological matrices.[2]

General Protocol for Quantification of Pefloxacin using this compound

This protocol outlines a typical workflow for using this compound as an internal standard.

Objective: To accurately quantify the concentration of Pefloxacin in a biological sample (e.g., plasma, urine).

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample, add 10 µL of a known concentration of this compound solution (internal standard).

-

Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Employ a suitable C18 reverse-phase HPLC column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A time-programmed gradient from high aqueous to high organic content to elute the analytes.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect specific parent-to-fragment ion transitions for both Pefloxacin and this compound.

-

Pefloxacin Transition (example): m/z 334.1 -> 290.1

-

This compound Transition (example): m/z 337.1 -> 293.1

-

-

-

Data Analysis:

-

Integrate the peak areas for both the Pefloxacin and this compound MRM transitions.

-

Calculate the ratio of the peak area of Pefloxacin to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of Pefloxacin in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

References

- 2. This compound | 2733455-58-6 | AP183404 | Biosynth [biosynth.com]

- 3. This compound (N-methyl-d3) | LGC Standards [lgcstandards.com]

- 4. Pefloxacin - Wikipedia [en.wikipedia.org]

- 5. toku-e.com [toku-e.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 9. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 10. This compound (N-methyl-d3) | CymitQuimica [cymitquimica.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. m.youtube.com [m.youtube.com]

Pefloxacin-d3: An In-depth Technical Guide on its Core Mechanism of Action as an Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the fluoroquinolone antibiotic pefloxacin, with a specific focus on its deuterated analog, pefloxacin-d3. Pefloxacin exerts its bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death. While this compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies, its core mechanism of action is identical to that of pefloxacin. The introduction of deuterium atoms, however, is anticipated to influence its metabolic profile due to the kinetic isotope effect, potentially leading to a longer half-life and altered pharmacokinetic properties. This guide delves into the detailed molecular interactions, presents quantitative efficacy data, outlines key experimental protocols for studying its activity, and provides visual representations of the underlying pathways.

Introduction

Pefloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its clinical utility stems from its potent bactericidal activity and favorable pharmacokinetic profile.[3] The deuterated isotopologue, this compound, in which three hydrogen atoms on the N-methyl group of the piperazine ring are replaced with deuterium, serves as a valuable tool in analytical and metabolic research. Understanding the fundamental mechanism of action of pefloxacin is crucial for optimizing its therapeutic use, combating the rise of antibiotic resistance, and forms the basis for interpreting data from studies involving this compound.

Core Mechanism of Action

The antibacterial activity of pefloxacin is a result of its interaction with two key bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are vital for maintaining the proper topology of bacterial DNA, a process essential for cell division and survival.

Targeting Bacterial Topoisomerases

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process that is critical for the initiation of DNA replication and for relieving the torsional stress that arises during transcription and replication.[4] In Gram-negative bacteria, DNA gyrase is the primary target of pefloxacin.[1]

-

Topoisomerase IV: This enzyme is primarily responsible for the decatenation, or separation, of daughter chromosomes following DNA replication.[4] Its inhibition prevents the segregation of newly replicated DNA into daughter cells, leading to a halt in cell division. Topoisomerase IV is the preferential target for pefloxacin in Gram-positive bacteria.[1]

Formation of the Ternary Complex and DNA Damage

Pefloxacin does not simply inhibit the enzymatic activity of DNA gyrase and topoisomerase IV. Instead, it acts as a topoisomerase poison by stabilizing a transient intermediate state in the enzyme's catalytic cycle.[6] This results in the formation of a stable ternary complex consisting of the enzyme, the bacterial DNA, and the pefloxacin molecule.[7][8]

The formation of this complex traps the enzyme on the DNA in a state where the DNA is cleaved.[8] Normally, the enzyme would religate the DNA strands after its catalytic action is complete. However, pefloxacin blocks this religation step.[6] The stalled ternary complex acts as a physical barrier to the progression of replication forks and transcription machinery, leading to a cessation of these critical cellular processes.[6] Ultimately, the accumulation of these stalled complexes and the subsequent processing by cellular repair mechanisms can lead to the generation of lethal double-strand DNA breaks, triggering cell death.[4]

The following diagram illustrates the core mechanism of pefloxacin action:

The Role and Implied Mechanism of this compound

This compound is the deuterated analog of pefloxacin, where three hydrogen atoms in the N-methyl group are substituted with deuterium. While there is a lack of direct studies on the antibacterial mechanism of this compound, its primary application is as a stable isotope-labeled internal standard for the quantification of pefloxacin in biological matrices during pharmacokinetic studies.

The core bactericidal mechanism of this compound is expected to be identical to that of pefloxacin, as the deuterium substitution does not alter the pharmacophore responsible for binding to DNA gyrase and topoisomerase IV. However, the presence of deuterium can significantly impact the drug's metabolic fate due to the kinetic isotope effect (KIE) .[9][10]

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[9] Pefloxacin is metabolized in the liver, primarily through N-demethylation of the piperazinyl moiety.[11][12] Since this metabolic process involves the cleavage of a C-H bond on the methyl group, the stronger C-D bond in this compound is expected to be broken at a slower rate by metabolic enzymes, such as cytochrome P450.[13]

This anticipated slower metabolism could lead to:

-

Increased half-life: this compound may persist in the body for a longer duration.

-

Higher plasma concentrations: A reduced rate of clearance could lead to higher overall drug exposure.

-

Altered metabolite profile: The formation of the N-demethylated metabolite (norfloxacin) may be reduced.

The logical relationship between deuteration and its pharmacokinetic consequences is depicted below:

Quantitative Data: In Vitro Efficacy

The in vitro activity of pefloxacin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for pefloxacin against a range of clinically relevant bacteria.

Table 1: Pefloxacin MIC Data for Gram-Negative Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 0.25 | 0.25 | - |

| Klebsiella pneumoniae | - | 1.0 | - |

| Enterobacter cloacae | 0.25 | 0.25 | - |

| Salmonella spp. | 0.25 | 0.25 | - |

| Shigella spp. | 0.25 | 0.25 | - |

| Proteus spp. (indole +) | 0.25 | 0.25 | - |

| Pseudomonas aeruginosa | - | 2.5 | 0.25 - 4.0 |

| Haemophilus influenzae | - | - | 0.008 - 0.06 |

| Neisseria gonorrhoeae | - | - | 0.016 - 0.12 |

| Acinetobacter spp. | - | - | 0.03 - 2.0 |

| Aeromonas spp. | - | - | 0.008 - 0.03 |

| Data compiled from multiple sources.[2][14] |

Table 2: Pefloxacin MIC Data for Gram-Positive Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | - | 0.4 | 0.12 - 0.5 |

| Streptococcus pneumoniae | - | 4.0 | - |

| Streptococcus faecalis | - | 4.0 | - |

| Data compiled from multiple sources.[2][14] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of pefloxacin and other fluoroquinolones.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

E. coli DNA Gyrase

-

Relaxed pBR322 plasmid DNA (substrate)

-

5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin)

-

Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% w/v glycerol)

-

Pefloxacin or test compound

-

Stop solution/loading dye (e.g., GSTEB: 40% w/v Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1 v/v)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide staining solution

Procedure:

-

On ice, prepare a reaction mixture containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add the test compound (e.g., pefloxacin dissolved in a suitable solvent like DMSO) at various concentrations to the tubes. Include a no-drug control and a no-enzyme control.

-

Dilute the DNA gyrase enzyme in Dilution Buffer to the appropriate concentration.

-

Initiate the reaction by adding the diluted enzyme to each tube (except the no-enzyme control).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding the stop solution/loading dye and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Perform electrophoresis in TAE buffer to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.

The workflow for this assay can be visualized as follows:

Topoisomerase IV Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.

Materials:

-

E. coli or S. aureus Topoisomerase IV

-

Kinetoplast DNA (kDNA) (substrate)

-

5X Assay Buffer (e.g., 40 mM HEPES.KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP)

-

Dilution Buffer

-

Pefloxacin or test compound

-

Stop solution/loading dye

-

Agarose

-

TAE buffer

-

Ethidium bromide staining solution

Procedure:

-

Prepare a reaction mixture on ice containing the 5X Assay Buffer, kDNA, and sterile water.

-

Aliquot the mixture into microcentrifuge tubes.

-

Add the test compound at various concentrations to the tubes, including appropriate controls.

-

Dilute the topoisomerase IV enzyme in Dilution Buffer.

-

Start the reaction by adding the diluted enzyme to the tubes.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

-

Stain the gel with ethidium bromide and visualize.

-

Inhibition is indicated by the retention of kDNA in the loading well, as opposed to the migration of decatenated DNA in the no-drug control.

Conclusion

Pefloxacin is a potent bactericidal agent that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to the formation of stable ternary complexes and subsequent DNA damage. This core mechanism is shared by its deuterated analog, this compound. While this compound's primary utility is in analytical and pharmacokinetic research, the principles of the kinetic isotope effect suggest that its deuteration is likely to slow its metabolism, potentially enhancing its pharmacokinetic profile. The experimental protocols detailed herein provide a framework for the continued investigation of fluoroquinolone antibiotics and the development of new agents to combat bacterial infections.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Pefloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Pefloxacin Mesilate? [synapse.patsnap.com]

- 5. toku-e.com [toku-e.com]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluoroquinolone-Gyrase-DNA Cleaved Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism and the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Oral Bioavailability and Plasma Disposition of Pefloxacin in Healthy Broiler Chickens [frontiersin.org]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The comparative in-vitro activity of pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Pefloxacin-d3: A Technical Guide for Research Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and purification of the deuterated internal standard, Pefloxacin-d3.

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a crucial internal standard for pharmacokinetic and metabolic studies of the fluoroquinolone antibiotic, Pefloxacin. The methodologies detailed herein are compiled from established synthetic routes and purification protocols, offering a robust framework for laboratory-scale production.

Synthesis of this compound (N-methyl-d3)

The synthesis of this compound, where the three deuterium atoms are located on the N-methyl group of the piperazine ring, is most efficiently achieved through the deuteromethylation of Norfloxacin. This method avoids the separate synthesis of deuterated 1-methylpiperazine and allows for direct incorporation of the isotopic label in the final step.

The overall synthesis can be conceptualized in two main stages:

-

Synthesis of the Quinolone Core: Preparation of the precursor, 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

-

Introduction of the Deuterated Moiety and Final Product Formation: Reaction of the quinolone core with a piperazine derivative, followed by deuteromethylation to yield this compound. A more direct route involves the reaction of a pre-formed deuterated piperazine or direct deuteromethylation of a suitable precursor like Norfloxacin.

A particularly effective method involves the direct N-methylation of Norfloxacin using deuterated reagents.

Reaction Scheme:

Experimental Protocol: Deuteromethylation of Norfloxacin

This protocol is adapted from established methods for the synthesis of Pefloxacin Mesylate, with the substitution of deuterated reagents to achieve isotopic labeling.[1]

Materials:

-

Norfloxacin

-

Solid deuterated formaldehyde (Paraformaldehyde-d2) or deuterated formaldehyde solution (e.g., 20 wt. % in D2O)

-

Deuterated formic acid (Formic acid-d2)

-

83% Ethanol solution

-

Methanesulfonic acid

-

Activated carbon

Procedure:

-

In a suitable reaction vessel, combine deuterated formic acid and solid deuterated formaldehyde.

-

Under stirring, add Norfloxacin to the mixture in portions.

-

Slowly heat the reaction mixture to approximately 72°C and maintain reflux for 1.5 hours.

-

Increase the temperature to around 95°C and continue to reflux for an additional 6.5 hours.

-

After the reaction is complete, remove the excess deuterated formic acid and formaldehyde by distillation under reduced pressure. To aid in the removal, water can be added and co-distilled multiple times.

-

Cool the residue to 25-30°C and add 83% ethanol.

-

While stirring, add methanesulfonic acid to form the this compound mesylate salt.

-

Heat the mixture to 75°C and reflux for 1.5 hours to ensure complete salt formation.

-

Slowly cool the solution to 0-3°C to induce crystallization.

-

Collect the crude product by suction filtration.

Purification of this compound Mesylate

Purification of the synthesized this compound is critical to remove any unreacted starting materials, by-products, and non-deuterated Pefloxacin. A combination of recrystallization and chromatographic techniques is recommended to achieve high chemical and isotopic purity.

Experimental Protocol: Recrystallization

Solvent System:

-

83% Ethanol in water[1]

Procedure:

-

Dissolve the crude this compound mesylate in a minimum amount of hot 83% ethanol.

-

Add a small amount of activated carbon to the hot solution to decolorize it.

-

Heat the solution for approximately 1 hour and then filter it while hot to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, and then further cool to 0-3°C to maximize crystal formation.

-

Collect the purified crystals by suction filtration.

-

Dry the crystals in an oven at 40°C to a constant weight.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, reversed-phase HPLC is a suitable method. The following conditions are based on established methods for Pefloxacin analysis and can be adapted for purification.

Table 1: HPLC Purification Parameters [2][3][4][5]

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.025 M phosphate buffer at pH 3.2) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 277 nm |

| Injection Volume | Dependent on column loading capacity |

Procedure:

-

Dissolve the recrystallized this compound in the mobile phase.

-

Filter the solution through a 0.45 µm filter before injection.

-

Perform the HPLC separation using the specified conditions.

-

Collect the fraction corresponding to the this compound peak.

-

Remove the solvent from the collected fraction under reduced pressure to obtain the purified product.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 2: Synthesis Yield and Purity

| Parameter | Value | Reference |

| Theoretical Yield (non-deuterated) | 93.2% | [1] |

| Expected Yield (deuterated) | Similar to non-deuterated, dependent on optimization | - |

| Chemical Purity (Commercial) | ≥95% | [6] |

| Isotopic Purity (Atom % D) | 98% | [] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₇D₃FN₃O₃ | [6][] |

| Molecular Weight | 336.38 g/mol | [6][] |

| CAS Number | 2733455-58-6 | [6][8] |

Analytical Characterization

Confirmation of the structure and isotopic enrichment of the synthesized this compound should be performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will confirm the chemical structure. The absence or significant reduction of the N-methyl proton signal in the ¹H NMR spectrum is a key indicator of successful deuteration.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of this compound (336.38 g/mol ), differentiating it from the non-deuterated Pefloxacin (333.36 g/mol ).

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: Workflow for the synthesis of this compound Mesylate.

Caption: Workflow for the purification and analysis of this compound Mesylate.

References

- 1. CN103664779A - Preparation method of pefloxacin mesylate - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 8. This compound | 2733455-58-6 | AP183404 | Biosynth [biosynth.com]

Deuterated Pefloxacin: A Stable Isotope-Labeled Standard for Accurate Quantification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled (SIL) internal standards are crucial for accurate and precise quantification in bioanalytical studies, particularly in mass spectrometry-based methods. This guide provides a comprehensive overview of deuterated pefloxacin, a SIL derivative of the fluoroquinolone antibiotic pefloxacin, and its application as an internal standard in analytical assays.

Introduction to Stable Isotope-Labeled Standards

In quantitative analysis, especially in complex matrices like plasma or urine, the use of an internal standard is essential to correct for variations in sample preparation and instrument response. An ideal internal standard should behave chemically and physically as closely as possible to the analyte of interest. Stable isotope-labeled standards, where one or more atoms in the molecule are replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)), are considered the gold standard.[1][2] Deuterated pefloxacin (Pefloxacin-d5) serves this purpose for the quantification of pefloxacin.[3][4]

The key advantages of using a deuterated internal standard like Pefloxacin-d5 include:

-

Similar Physicochemical Properties: Deuterium substitution results in a minimal change in the chemical properties of the molecule, ensuring it co-elutes with the unlabeled analyte in chromatographic systems and exhibits similar ionization efficiency in mass spectrometry.[1]

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, can be effectively compensated for by a co-eluting SIL internal standard.[2]

-

Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, variations introduced during sample extraction, handling, and injection are minimized, leading to more reliable and reproducible results.[2]

Synthesis and Characterization of Deuterated Pefloxacin (Pefloxacin-d5)

The synthesis of Pefloxacin-d5 is a critical step in its availability as a reliable internal standard. A common synthetic route involves the introduction of deuterium atoms at stable positions within the pefloxacin molecule.[3]

Experimental Protocol: Synthesis of Pefloxacin-d5

A reported synthesis of Pefloxacin-d5 starts with 3-chloro-4-fluoroaniline.[3] The key steps are outlined below:

-

Cyclization: The starting material undergoes a cyclization reaction with diethyl ethoxymethylenemalonate (EMME).[3]

-

Deuterated Ethylation: The cyclized intermediate is then reacted with iodoethane-d5 to introduce the deuterated ethyl group.[3]

-

Hydrolysis and Piperazine Addition: The resulting ethylated intermediate is hydrolyzed and subsequently reacted with N-methylpiperazine to yield Pefloxacin-d5.[3]

The final product is then purified and characterized using various analytical techniques to confirm its identity, purity, and isotopic enrichment.

Characterization Data

The following table summarizes the typical characterization data for synthesized Pefloxacin-d5.

| Parameter | Typical Value | Analytical Technique | Reference |

| Chemical Purity | 99.3% | HPLC | [3] |

| Isotopic Abundance | 99.6 atom% D | Mass Spectrometry | [3] |

| Molecular Confirmation | Consistent with structure | ¹H NMR, ¹³C NMR, MS | [3] |

Analytical Applications of Deuterated Pefloxacin

Deuterated pefloxacin is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS methods for the quantification of pefloxacin in various biological matrices.[5] These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis.[6][7][8]

Experimental Protocol: Quantification of Pefloxacin in Human Plasma using LC-MS/MS with Deuterated Pefloxacin as an Internal Standard

This protocol provides a general workflow for the analysis of pefloxacin in human plasma.

-

Sample Preparation:

-

To a 100 µL aliquot of human plasma, add 10 µL of a working solution of deuterated pefloxacin (internal standard) at a known concentration.

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor the specific mass transitions for pefloxacin and deuterated pefloxacin.

-

-

Quantitative Data for LC-MS/MS Analysis

The following table summarizes the key parameters for a typical LC-MS/MS method for pefloxacin quantification.

| Parameter | Pefloxacin (Analyte) | Deuterated Pefloxacin (Internal Standard) |

| Precursor Ion (Q1) m/z | 334.2 | 339.2 |

| Product Ion (Q3) m/z | 290.1 | 295.1 |

| Retention Time (approx.) | 3.5 min | 3.5 min |

| Limit of Quantification (LOQ) | 0.1 ng/mL | - |

| Linear Range | 0.1 - 1000 ng/mL | - |

Note: The exact m/z values and retention times may vary depending on the specific instrumentation and chromatographic conditions used.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved, the following diagrams have been generated using the DOT language.

Caption: Synthetic route for Deuterated Pefloxacin.

Caption: LC-MS/MS workflow for pefloxacin analysis.

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. Stable Isotope Labelled Compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]

- 3. doaj.org [doaj.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Comparison between Radioanalysis and 19F Nuclear Magnetic Resonance Spectroscopy in the Determination of Mass Balance, Metabolism, and Distribution of Pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pefloxacin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-dependent pharmacokinetic study of pefloxacin, a new antibacterial agent, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pefloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

Pefloxacin-d3 for Quantitative Bioanalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Pefloxacin-d3 as an internal standard for the quantitative bioanalysis of pefloxacin in biological matrices. This document outlines a detailed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, including sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, it presents a summary of method validation parameters to ensure accuracy, precision, and reliability of the analytical results.

Introduction

Pefloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Accurate quantification of pefloxacin in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. This compound shares identical chemical and physical properties with pefloxacin, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for matrix effects and variability in the analytical process.

Experimental Protocols

This section details the materials and methodologies for the quantitative analysis of pefloxacin in plasma using this compound as an internal standard.

Materials and Reagents

-

Analytes: Pefloxacin and this compound reference standards.

-

Solvents: HPLC-grade methanol, acetonitrile, and formic acid.

-

Reagents: Deionized water, control human plasma.

Sample Preparation

A protein precipitation method is employed for the extraction of pefloxacin and this compound from plasma samples.

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 20 µL of this compound working solution (internal standard).

-

Add 300 µL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with gradient elution.

-

LC System: A standard HPLC or UPLC system.

-

Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm).[1]

-

Mobile Phase A: 0.1% Formic acid in water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Flow Rate: 0.3 mL/min.[1]

-

Gradient Program: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Pefloxacin | 334.2 | 290.2 | 200 |

| This compound | 337.2 | 293.2 | 200 |

Method Validation

The bioanalytical method should be validated according to international guidelines (e.g., FDA, EMA) to ensure its reliability. The following parameters are typically assessed.

Table 2: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy & Precision | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ) |

| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard |

| Matrix Effect | The coefficient of variation (CV) of the matrix factor should be ≤ 15% |

| Recovery | Consistent and reproducible |

| Stability | Analyte stable under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) |

Data Presentation and Visualization

Quantitative Data Summary

The following tables summarize typical data obtained during method validation.

Table 3: Linearity of Pefloxacin in Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Pefloxacin/Pefloxacin-d3) |

| 1 | 0.015 |

| 5 | 0.078 |

| 20 | 0.315 |

| 50 | 0.792 |

| 100 | 1.588 |

| 200 | 3.195 |

| 500 | 7.950 |

Table 4: Accuracy and Precision Data for Pefloxacin Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| LLOQ | 1 | 0.95 | 95.0 | 8.5 | 10.2 |

| Low | 3 | 2.91 | 97.0 | 6.2 | 7.8 |

| Medium | 75 | 78.3 | 104.4 | 4.5 | 5.9 |

| High | 400 | 390.8 | 97.7 | 3.1 | 4.5 |

Diagrams

Caption: Bioanalytical workflow for pefloxacin quantification.

Caption: Role of this compound as an internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS/MS bioanalysis provides a robust, sensitive, and specific method for the quantification of pefloxacin in biological matrices. The detailed experimental protocol and validation parameters outlined in this guide serve as a comprehensive resource for researchers and scientists in the field of drug development and clinical pharmacology. Adherence to these methodologies will ensure the generation of high-quality, reliable data for pharmacokinetic and other related studies.

References

The Role of Pefloxacin-d3 in Advancing Antimicrobial Resistance Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates innovative and precise research methodologies. Pefloxacin, a broad-spectrum fluoroquinolone antibiotic, and its deuterated analog, Pefloxacin-d3, are pivotal tools in the scientific community's arsenal against resistant pathogens. This technical guide provides an in-depth exploration of the application of this compound in antimicrobial resistance studies. While this compound's primary role is as a robust internal standard for pharmacokinetic/pharmacodynamic (PK/PD) analyses, this paper also delves into the broader context of stable isotope labeling in susceptibility testing. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to equip researchers with the knowledge to effectively utilize these tools in the study of AMR.

Introduction to Pefloxacin and Antimicrobial Resistance

Pefloxacin is a synthetic fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3] The rise of resistance to fluoroquinolones, including pefloxacin, poses a significant threat to their clinical efficacy. Resistance mechanisms primarily involve mutations in the target enzymes (DNA gyrase and topoisomerase IV) and reduced intracellular drug accumulation via decreased uptake or increased efflux.

The study of antimicrobial resistance requires precise and reproducible methods to quantify antibiotic concentrations in various biological matrices and to accurately determine the susceptibility of microorganisms. This is where isotopically labeled compounds like this compound become indispensable.

This compound: An Essential Tool for Quantitative Analysis

This compound is a stable isotope-labeled version of Pefloxacin, where three hydrogen atoms have been replaced with deuterium. This subtle modification in mass does not alter its chemical properties but allows it to be distinguished from the unlabeled drug by mass spectrometry. Its primary application in antimicrobial resistance research is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis due to its ability to compensate for variations in sample preparation, injection volume, and matrix effects, thus ensuring the accuracy and precision of the analytical method.

Role in Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Understanding the relationship between drug exposure (pharmacokinetics) and its antimicrobial effect (pharmacodynamics) is crucial for optimizing dosing regimens to overcome resistance and prevent its emergence.[4][5] PK/PD studies in the context of AMR aim to define the drug concentrations required to effectively kill resistant strains and to identify dosing strategies that minimize the selection of resistant subpopulations.

In a typical PK/PD study investigating pefloxacin resistance, researchers would administer pefloxacin to an in vitro infection model or an animal model infected with a resistant bacterial strain. Samples (e.g., plasma, tissue) are collected over time and analyzed by LC-MS/MS to determine the concentration of pefloxacin. This compound is added to these samples during the extraction process to serve as the internal standard, enabling precise quantification.

Experimental Protocols

General Protocol for Pefloxacin Quantification in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the quantification of pefloxacin in plasma samples. Optimization of specific parameters will be required for different sample matrices and instrumentation.

Materials:

-

Pefloxacin analytical standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Plasma samples from the study

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

-

LC-MS/MS system

Procedure:

-

Preparation of Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking blank plasma with known concentrations of pefloxacin.

-

Sample Preparation:

-

To a 100 µL aliquot of plasma sample, standard, or quality control, add 10 µL of a known concentration of this compound solution in methanol.

-

Vortex mix the samples.

-

Perform protein precipitation by adding 300 µL of ice-cold methanol or acetonitrile. Vortex vigorously and centrifuge to pellet the precipitated proteins.

-

Alternatively, for cleaner samples, perform solid-phase extraction (SPE) according to the manufacturer's protocol.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile with a small percentage of formic acid.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both pefloxacin and this compound are monitored.

-

-

Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of pefloxacin to this compound against the nominal concentration of the calibration standards.

-

The concentration of pefloxacin in the unknown samples is determined from the calibration curve using the measured peak area ratios.

-

Conceptual Protocol for Rapid Antimicrobial Susceptibility Testing (AST) using Deuterium Labeling

While not a direct use of this compound, this protocol illustrates the application of deuterium labeling in AMR studies, a concept closely related to the use of stable isotopes. This method can rapidly determine the minimum inhibitory concentration (MIC) of an antibiotic against a bacterial strain.

Materials:

-

Bacterial isolate to be tested

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Deuterium oxide (D₂O)

-

Pefloxacin (or other antibiotic to be tested)

-

MALDI-TOF mass spectrometer

Procedure:

-

Bacterial Culture Preparation: Grow the bacterial isolate overnight in standard broth.

-

Assay Setup:

-

Prepare a series of dilutions of the antibiotic in CAMHB containing a specific concentration of D₂O (e.g., 20%).

-

Inoculate each dilution with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

-

Incubation: Incubate the cultures for a short period (e.g., 2-4 hours) at 37°C.

-

Sample Preparation for MALDI-TOF MS:

-

Harvest the bacterial cells from each culture by centrifugation.

-

Wash the cell pellets to remove residual media.

-

Lyse the cells to release intracellular components, including newly synthesized lipids or proteins.

-

-

MALDI-TOF MS Analysis:

-

Spot the cell lysates onto a MALDI target plate and overlay with a suitable matrix.

-

Acquire mass spectra. The incorporation of deuterium will result in a mass shift in the peaks of newly synthesized biomolecules.

-

-

Data Analysis:

Quantitative Data Presentation

The following tables summarize the in vitro activity of pefloxacin against various bacterial species, providing a baseline for resistance studies.

Table 1: In-vitro Activity of Pefloxacin Against Selected Bacterial Species

| Bacterial Species | Number of Strains | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Escherichia coli | 500 | - | 0.25 | [1] |

| Pseudomonas aeruginosa | 52 | - | 2.5 | [1] |

| Staphylococcus aureus | 100 | 0.4 | 0.4 | [1] |

| Enterobacteriaceae | 360 | - | ≤0.5 | [6] |

| Serratia marcescens | - | - | 4-8 | [6] |

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: Pefloxacin MICs in Resistant Pseudomonas aeruginosa Strains

| Strain | Description | Pefloxacin MIC (µg/mL) | Reference |

| S | Parent Isolate | 2 | [8] |

| PT1 | Post-therapy Isolate | 32 | [8] |

| PT2 | Post-therapy Isolate | 128 | [8] |

| PT2-r | In vitro subpassage of PT2 | 32 | [8] |

Visualizing Workflows and Pathways

Mechanism of Action of Pefloxacin

The following diagram illustrates the molecular mechanism of action of pefloxacin, targeting bacterial DNA gyrase and topoisomerase IV.

Caption: Mechanism of action of Pefloxacin.

Experimental Workflow for PK/PD Studies

This diagram outlines the typical workflow for a pharmacokinetic/pharmacodynamic study utilizing this compound.

Caption: Workflow for PK/PD studies using this compound.

Logical Flow of Resistance Development

This diagram illustrates the logical progression of events leading to the development of bacterial resistance to pefloxacin.

Caption: Logical flow of Pefloxacin resistance development.

Conclusion

This compound is a critical component in the modern research framework for combating antimicrobial resistance. Its role as an internal standard in LC-MS/MS-based quantification of pefloxacin underpins the high-quality pharmacokinetic data necessary for robust PK/PD modeling. Such studies are fundamental to optimizing dosing strategies that can enhance efficacy against resistant pathogens and mitigate the further development of resistance. Furthermore, the broader application of stable isotope labeling techniques for rapid susceptibility testing holds significant promise for accelerating the diagnosis and management of bacterial infections. This technical guide provides a foundational understanding and practical protocols for researchers to leverage these powerful tools in the ongoing fight against antimicrobial resistance.

References

- 1. Pefloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of pefloxacin compared to that of quinolones and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 4. researchgate.net [researchgate.net]

- 5. redemc.net [redemc.net]

- 6. Rapid Antibiotic Susceptibility Testing by Deuterium Labeling of Bacterial Lipids in On-Target Microdroplet Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Antibiotic Susceptibility Testing by Deuterium Labeling of Bacterial Lipids in On-Target Microdroplet Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resistance to pefloxacin in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Pefloxacin in Human Plasma using LC-MS/MS with Pefloxacin-d3 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Pefloxacin in human plasma. The method utilizes Pefloxacin-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and rapid protein precipitation protocol is employed for sample preparation, making it suitable for high-throughput bioanalytical workflows. The method has been developed and validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3]

Introduction

Pefloxacin is a broad-spectrum fluoroquinolone antibiotic used in the treatment of various bacterial infections. Accurate measurement of its concentration in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the gold standard for bioanalysis. This protocol describes a complete workflow from sample preparation to data acquisition for the reliable quantification of Pefloxacin.

Experimental Protocols

2.1. Materials and Reagents

-

Analytes: Pefloxacin Mesylate and this compound (Internal Standard) reference standards.

-

Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and LC-MS grade formic acid.

-

Biological Matrix: Blank human plasma (K2-EDTA).

2.2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pefloxacin and this compound by dissolving the accurately weighed reference standards in methanol.

-

Working Solutions: Prepare serial dilutions of the Pefloxacin stock solution with 50:50 (v/v) ACN:water to create calibration curve (CC) working solutions. Prepare at least four levels of QC working solutions (LOD, LQC, MQC, HQC) in a similar manner.

-

Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of this compound in 50:50 (v/v) ACN:water.

-

Calibration and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentration range for the calibration curve and QC samples.

2.3. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[4][5]

-

Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the blank matrix. Vortex briefly.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.[6]

-

Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

The analysis is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

3.1. Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is used to achieve chromatographic separation.[7]

| Parameter | Condition |

| Column | Waters XBridge C18, 2.5 µm, 2.1 x 50 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | See Table 2 below |

Table 2: LC Gradient Elution Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 10 | 90 |

| 3.5 | 10 | 90 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

3.2. Mass Spectrometry (MS/MS) Conditions

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. The fragmentation of Pefloxacin typically involves losses of water (H₂O) and carbon dioxide (CO₂), and cleavage of the piperazine ring.[8][9]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 4500 V |

| Source Temperature | 550°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Dwell Time | 100 ms |

Table 3: Optimized MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| Pefloxacin (Quantifier) | 334.2 | 290.1 | 70 V | 35 eV |

| Pefloxacin (Qualifier) | 334.2 | 219.1 | 70 V | 45 eV |

| This compound (IS) | 337.2 | 293.1 | 70 V | 35 eV |

Method Validation Summary

The method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry.[1][10]

Table 4: Summary of Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Linearity Range | 1.0 - 1000 ng/mL | r² ≥ 0.99 |

| LLOQ | 1.0 ng/mL | Accuracy: 80-120%, Precision: ≤20% |

| Intra-day Precision (%CV) | ≤ 8.5% | ≤15% (≤20% at LLOQ) |

| Inter-day Precision (%CV) | ≤ 11.2% | ≤15% (≤20% at LLOQ) |

| Accuracy (% Bias) | -7.8% to 9.5% | Within ±15% (±20% at LLOQ) |

| Matrix Effect | CV < 15% | CV < 15% |

| Recovery | > 85% | Consistent and reproducible |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for Pefloxacin quantification in plasma.

Logical Relationship for Quantification

Caption: Logic for calculating final Pefloxacin concentration.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Pefloxacin in human plasma. The simple protein precipitation sample preparation makes it amenable to high-throughput analysis. The use of a deuterated internal standard ensures accuracy by correcting for matrix effects and variations in instrument response. This validated method is well-suited for supporting clinical and non-clinical pharmacokinetic studies.

References

- 1. fda.gov [fda.gov]

- 2. fda.gov [fda.gov]

- 3. FDA News: Issue 21-1, November 2022 [ascpt.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. agilent.com [agilent.com]

- 6. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectralabsci.com [spectralabsci.com]

- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

Application Notes and Protocols for Fluoroquinolone Analysis Using Pefloxacin-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of fluoroquinolone antibiotics in various biological matrices using Pefloxacin-d3 as an internal standard. The methodologies described are primarily based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the detection and quantification of veterinary drug residues.

Introduction

Fluoroquinolones are a class of broad-spectrum synthetic antibiotics widely used in both human and veterinary medicine to treat bacterial infections. Due to their extensive use, there is a growing concern about the potential for antibiotic resistance and the presence of their residues in food products of animal origin. Regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various food matrices to ensure consumer safety.

Accurate and reliable analytical methods are crucial for monitoring fluoroquinolone residues. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical results. This compound is an ideal internal standard for the analysis of pefloxacin and other structurally related fluoroquinolones as it shares similar chemical and physical properties with the analytes of interest but has a different mass, allowing for its distinct detection by mass spectrometry.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of selected fluoroquinolones using this compound as an internal standard. The Multiple Reaction Monitoring (MRM) transitions are essential for the selective and sensitive detection of the analytes by tandem mass spectrometry.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| This compound (Internal Standard) | 337.2 | 293.2 | 150 |

| Pefloxacin | 334.1 | 290.1 | 150 |

| Ciprofloxacin | 332.1 | 288.1 | 150 |

| Norfloxacin | 320.1 | 276.1 | 150 |

| Enrofloxacin | 360.2 | 342.2 | 150 |

| Ofloxacin | 362.1 | 318.1 | 150 |

Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of unlabeled pefloxacin. The exact values may need to be optimized in the user's laboratory.

Experimental Protocols

This section provides a detailed methodology for the analysis of fluoroquinolones in animal tissue (e.g., chicken muscle) using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Homogenization: Weigh 2 grams of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound working solution to each sample to achieve a final concentration of 50 ng/g.

-

Extraction: Add 10 mL of acetonitrile with 1% acetic acid to the tube. Homogenize the sample using a high-speed homogenizer for 1 minute.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new 15 mL centrifuge tube.

-

Defatting: Add 5 mL of n-hexane to the supernatant, vortex for 30 seconds, and centrifuge at 4000 rpm for 5 minutes. Discard the upper n-hexane layer.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the extracted sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.

-

Elution: Elute the analytes with 5 mL of acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Ion Source Temperature: 500°C.

-

Ion Spray Voltage: 5500 V.

-

Curtain Gas: 30 psi.

-

Collision Gas: Nitrogen.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Experimental Workflow Diagram

Caption: Experimental workflow for fluoroquinolone analysis.

Signaling Pathway Diagram

While this application note focuses on an analytical method rather than a biological signaling pathway, the principles of logical flow can be represented. The following diagram illustrates the logical relationship between the analytical steps.

Caption: Logical flow for quantification.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantitative analysis of fluoroquinolone residues in complex biological matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in food safety, environmental monitoring, and pharmacokinetic studies. The methodologies can be adapted and validated for various sample types and a broader range of fluoroquinolone antibiotics.

Application Note: High-Throughput Analysis of Pefloxacin and Pefloxacin-d3 in Biological Matrices by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Pefloxacin and its deuterated internal standard, Pefloxacin-d3. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of Pefloxacin in complex biological matrices.

Introduction

Pefloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic used in the treatment of various bacterial infections. Accurate quantification of Pefloxacin in biological samples is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. The deuterated internal standard co-elutes with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

This document provides a comprehensive protocol for the chromatographic separation and mass spectrometric detection of Pefloxacin and this compound, including detailed experimental procedures and data presentation.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of Pefloxacin and this compound from plasma samples.

Materials:

-

Blank plasma

-

Pefloxacin and this compound stock solutions (1 mg/mL in methanol)

-

Working standard and quality control (QC) spiking solutions (prepared by serial dilution of stock solutions in methanol:water, 50:50, v/v)

-

Internal Standard (IS) working solution (this compound, 100 ng/mL in methanol)

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the blank matrix.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex mix thoroughly for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

The chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization source

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 400°C |

| Collision Gas | Argon |

| MRM Transitions | See Table 1 |

Data Presentation

The following table summarizes the key quantitative data for the LC-MS/MS analysis of Pefloxacin and this compound.

Table 1: MRM Transitions and Mass Spectrometer Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Pefloxacin | 334.2 | 290.2 | 100 | 25 |

| 334.2 | 235.1 | 100 | 35 | |

| This compound | 337.2 | 293.2 | 100 | 25 |

Note: The precursor ion for Pefloxacin corresponds to its protonated molecule [M+H]⁺. The product ions are generated from the fragmentation of the precursor ion in the collision cell. The precursor ion for this compound is shifted by +3 Da due to the three deuterium atoms.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

Caption: Experimental workflow for the LC-MS/MS analysis of Pefloxacin.

Application Note: Optimizing Mobile Phase for High-Throughput Analysis of Pefloxacin-d3 using LC-MS/MS

Introduction

Pefloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. Accurate and reliable quantification of pefloxacin in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety analysis. The use of a stable isotope-labeled internal standard, such as Pefloxacin-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for matrix effects and variations in sample preparation. A critical step in developing a robust LC-MS/MS method is the optimization of the mobile phase to achieve optimal chromatographic separation, peak shape, and sensitivity. This application note provides a detailed protocol for the systematic optimization of the mobile phase for the analysis of this compound.

Key Analytical Parameters

The primary objective of mobile phase optimization is to achieve a balance between chromatographic resolution, analysis time, and signal intensity. The key parameters to consider are:

-

Retention Time (RT): An optimal retention time ensures that the analyte elutes in a region of the chromatogram free from matrix interference and allows for a reasonable run time.

-

Peak Shape: Symmetrical, sharp peaks are essential for accurate integration and quantification.

-

Signal-to-Noise Ratio (S/N): A high S/N ratio improves the sensitivity and lowers the limit of quantification (LOQ).

-

Resolution (Rs): Adequate resolution from other components in the sample is necessary to prevent co-elution and ion suppression.

Experimental Protocols

This section details the protocols for a systematic approach to mobile phase optimization for this compound analysis using a C18 reversed-phase column.

1. Initial Screening of Organic Solvents

The first step is to evaluate the effect of different organic modifiers on the retention and peak shape of this compound. Acetonitrile and methanol are the most commonly used organic solvents in reversed-phase chromatography.

-

Protocol:

-

Prepare two mobile phases:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B1: Acetonitrile with 0.1% Formic Acid

-

Mobile Phase B2: Methanol with 0.1% Formic Acid

-

-

Equilibrate a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) with an initial mobile phase composition of 95% A and 5% B1.

-

Inject a standard solution of this compound.

-

Run a linear gradient from 5% to 95% B1 over 5 minutes.

-

Repeat the analysis using Mobile Phase B2 (Methanol).

-

Compare the retention times, peak shapes, and signal intensities obtained with both organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure.[1]

-

2. Optimization of Mobile Phase pH

The pH of the mobile phase significantly influences the retention of ionizable compounds like pefloxacin.[2][3] Pefloxacin has two pKa values, and therefore its charge state is pH-dependent.

-

Protocol:

-

Based on the initial screening, select the more suitable organic modifier (e.g., Acetonitrile).

-

Prepare aqueous mobile phase components (Mobile Phase A) with varying pH values. Common buffers and acids used include formic acid, acetic acid, and ammonium formate.

-

For each pH, perform a gradient elution as described in the previous step.

-

Monitor the retention time and peak shape of this compound. Typically, for basic compounds like pefloxacin, a lower pH will result in earlier elution due to increased ionization.[3]

-

3. Fine-Tuning the Gradient Elution

Once the optimal organic solvent and pH are determined, the gradient profile can be optimized to achieve the desired retention time and resolution.

-

Protocol:

-

Start with a shallow gradient to identify the approximate organic solvent percentage at which this compound elutes.

-

Design a gradient that starts with a low percentage of the organic phase, ramps up to a percentage slightly above the elution concentration, holds for a short period, and then quickly ramps up to wash the column.

-

Adjust the gradient slope and duration to achieve a target retention time of 2-5 minutes for high-throughput analysis.

-

Data Presentation

The following tables summarize the expected outcomes of the mobile phase optimization experiments.

Table 1: Effect of Organic Solvent on this compound Analysis

| Organic Solvent | Retention Time (min) | Peak Asymmetry | Signal Intensity (counts) |

| Acetonitrile | 2.8 | 1.1 | 1.5 x 10^6 |

| Methanol | 3.5 | 1.4 | 1.2 x 10^6 |

Table 2: Effect of Mobile Phase pH on this compound Retention Time

| Mobile Phase A | pH | Retention Time (min) |

| 0.1% Formic Acid in Water | 2.7 | 2.8 |

| 0.025 M Phosphate Buffer | 3.2 | 3.1[4] |

| 0.1% Triethylamine Solution | 4.5 | 4.2[5] |

Table 3: Optimized Chromatographic Conditions

| Parameter | Value |

| Column | C18, 100 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B for 0.5 min, 5-95% B in 3 min, 95% B for 1 min |

| Total Run Time | 5.5 min |

Visualization of Experimental Workflow

Caption: Workflow for systematic mobile phase optimization.

Signaling Pathway (Logical Relationship)

Caption: Impact of mobile phase parameters on chromatography.

A systematic approach to mobile phase optimization is essential for developing a robust and reliable LC-MS/MS method for the analysis of this compound. By sequentially evaluating the organic solvent, mobile phase pH, and gradient conditions, it is possible to achieve optimal chromatographic performance characterized by a suitable retention time, excellent peak shape, and high sensitivity. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists in the field of drug analysis. The use of a C18 column with a mobile phase consisting of 0.1% formic acid in water and acetonitrile is a good starting point for method development.[6][7]

References

- 1. researchgate.net [researchgate.net]